[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting specific receptors in the brain, making it a candidate for treating neurological disorders .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic effects. It may be used in the treatment of conditions such as anxiety, depression, and schizophrenia .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity and influencing neural signaling pathways. This modulation can result in various pharmacological effects, such as anxiolytic or antidepressant actions .
Comparison with Similar Compounds
Similar Compounds
[4-(4-bromophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Similar structure but with a bromine atom instead of chlorine.
[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Similar structure but with different substituents on the piperazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H19ClN6O |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19ClN6O/c1-14-21-22-23-26(14)18-7-2-4-15(12-18)19(27)25-10-8-24(9-11-25)17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
UYYNYFZCYNGWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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